

Mass Spectrometry Techniques for the Identification of Regelinol: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Regelinol	
Cat. No.:	B1679257	Get Quote

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Introduction

Regelinol, an ursene-type triterpenoid isolated from plants of the Tripterygium genus, has garnered interest within the scientific community for its potential antitumor properties. The accurate identification and quantification of **Regelinol** in complex matrices such as plant extracts and biological samples are crucial for ongoing research and development. Mass spectrometry (MS), coupled with chromatographic separation techniques, offers the high sensitivity and specificity required for the unambiguous characterization of this and other natural products.

This document provides detailed application notes and experimental protocols for the identification and characterization of **Regelinol** using various mass spectrometry techniques. It is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Profile of Regelinol

A clear understanding of the physicochemical properties of **Regelinol** is fundamental for the development of robust analytical methods.



Property	Value	
Chemical Formula	C31H48O5	
Molecular Weight	500.71 g/mol	
Exact Mass	500.3502 u	
Structure	Ursene-type Triterpenoid	
Source	Tripterygium regelii	

Mass Spectrometry for Regelinol Identification

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of triterpenoids like **Regelinol**. Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, aiding in definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of non-volatile and thermally labile compounds like **Regelinol**. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Predicted Fragmentation Pattern of Regelinol

As an ursene-type triterpenoid, the fragmentation of **Regelinol** in MS/MS is expected to involve characteristic losses of small molecules and retro-Diels-Alder (RDA) reactions within the pentacyclic structure. Based on its structure (C₃₁H₄₈O₅), the protonated molecule [M+H]⁺ would have an m/z of 501.3575.

Table 1: Predicted Key Fragment Ions of **Regelinol** in Positive Ion Mode ESI-MS/MS



Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Neutral Loss	Putative Fragmentation Pathway
501.3575	483.3469	18.0106 (H ₂ O)	Loss of a hydroxyl group
501.3575	469.3313	32.0262 (CH₃OH)	Loss of the methoxy group as methanol
501.3575	455.3518	46.0057 (HCOOH)	Loss of a formic acid moiety
501.3575	441.3362	60.0211 (CH₃COOH)	Loss of an acetic acid moiety
501.3575	248.1822	253.1753	Retro-Diels-Alder (RDA) cleavage of the C-ring
501.3575	203.1481	298.2094	Further fragmentation of RDA products

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of **Regelinol** is typically required to increase its volatility and thermal stability. Silylation is a common derivatization technique for triterpenoids.

Table 2: Expected GC-MS Data for Derivatized Regelinol

Derivative	Expected Molecular Ion (m/z)	Key Fragment Ions (m/z)
Trimethylsilyl (TMS) ether	> 572 (depending on number of TMS groups)	Characteristic fragments from the triterpenoid skeleton and loss of TMS groups (e.g., M- 90)

Experimental Protocols



Protocol 1: LC-MS/MS Analysis of Regelinol in Tripterygium Extract

- 1. Sample Preparation: a. Air-dry and powder the plant material (e.g., roots of Tripterygium regelii). b. Extract 1 g of the powdered material with 20 mL of methanol using ultrasonication for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.22 μ m syringe filter into an LC vial.
- 2. LC-MS/MS System and Conditions:
- LC System: Agilent 1290 Infinity II LC System or equivalent.
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 μm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-20 min: 5-95% B
 - 20-25 min: 95% B
 - o 25.1-30 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 μL.
- Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI).



• Gas Temperature: 325°C.

• Gas Flow: 8 L/min.

• Nebulizer Pressure: 35 psi.

Sheath Gas Temperature: 350°C.

Sheath Gas Flow: 11 L/min.

Capillary Voltage: 3500 V.

• Fragmentor Voltage: 175 V.

• Collision Energy (for MS/MS): 10, 20, 40 eV (for fragmentation analysis).

• Data Acquisition: Profile mode, m/z range 100-1000.

3. Data Analysis: a. Extract the ion chromatogram for the predicted protonated molecule of **Regelinol** ([M+H]+, m/z 501.3575). b. Analyze the MS/MS spectrum for the characteristic fragment ions listed in Table 1. c. Compare the retention time and MS/MS spectrum with an authentic standard of **Regelinol** if available.

Protocol 2: Quantitative Analysis of Regelinol

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity.

1. MRM Transition Selection:

Precursor Ion: 501.4 m/z

 Product Ions (example): 483.3 m/z (quantifier), 441.3 m/z (qualifier). These transitions should be optimized using a Regelinol standard.

2. Calibration Curve: a. Prepare a series of standard solutions of **Regelinol** in methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL. b. Inject each standard solution into the



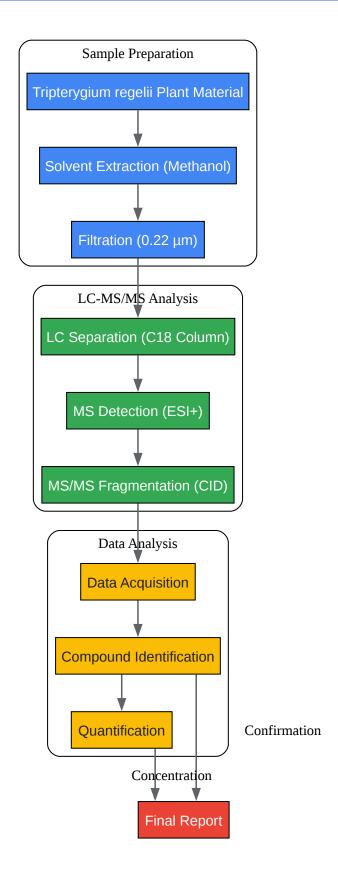
LC-MS/MS system and record the peak area for the quantifier MRM transition. c. Plot a calibration curve of peak area versus concentration.

3. Sample Analysis: a. Prepare the sample extract as described in Protocol 1. b. Inject the sample into the LC-MS/MS system. c. Quantify the amount of **Regelinol** in the sample by comparing its peak area to the calibration curve.

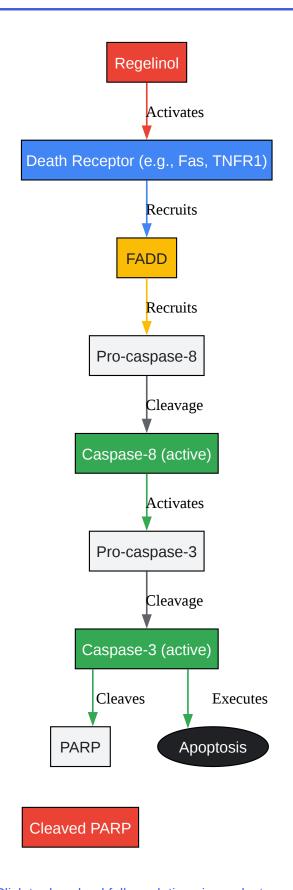
Visualizations

Experimental Workflow for Regelinol Identification









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